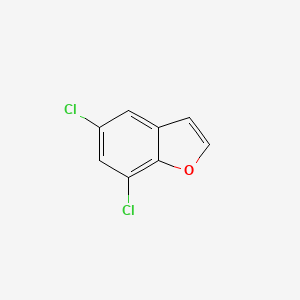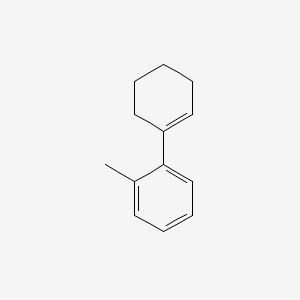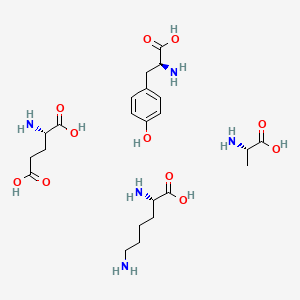
Glatiramer
Descripción general
Descripción
Glatiramer, also known as Copolymer 1, is a synthetic compound used in the treatment of multiple sclerosis (MS). It was first approved by the US Food and Drug Administration (FDA) in 1996 and has since become a widely used medication for MS patients.
Aplicaciones Científicas De Investigación
Glatiramer Acetate in Multiple Sclerosis Treatment
Glatiramer acetate (GA) is widely recognized for its efficacy in treating relapsing-remitting multiple sclerosis (RRMS). It functions by limiting the frequency of attacks and has been a subject of extensive research, demonstrating its effectiveness through both placebo-controlled and active-comparator controlled clinical trials, as well as real-world studies .
Neuroprotective Applications
Research has explored the neuroprotective uses of Glatiramer acetate, especially in neurological conditions that involve cognitive decline. As a synthetic copolymer approved by the FDA for immune-based treatment of RRMS, its potential in broader neuroprotective roles is an exciting development .
Immunomodulation
Studies have investigated the immunomodulatory effects of Glatiramer acetate. For instance, research has sought to determine whether B cells from patients with MS who received GA are functionally distinct from those in treatment-naive patients. This involves examining the activation pathways of B cells under stimulatory conditions .
Amyotrophic Lateral Sclerosis (ALS) Treatment
In a mouse model of amyotrophic lateral sclerosis (ALS), daily oral administration of Glatiramer acetate showed promise in extending life expectancy when combined with other treatments. This suggests potential applications of GA beyond MS, particularly in the treatment of ALS .
Clinical Trials and Dosage Studies
Clinical trials have been pivotal in understanding the optimal dosages and administration frequencies for Glatiramer acetate. For example, a phase III randomized, double-blind study trial included over 1404 patients with RRMS across 142 sites in 17 countries to compare high doses of GA administered three times per week against a placebo over one year .
Mecanismo De Acción
Target of Action
Glatiramer acetate, a mix of synthetic polypeptides, was originally designed as a stimulant of myelin basic protein (MBP), a myelin antigen involved in the development of multiple sclerosis (MS) . It is believed to primarily target antigen-presenting cells (APCs) and T-lymphocyte suppressor cells .
Mode of Action
It is thought to act by modifying immune processes involved in the pathogenesis of ms . Glatiramer acetate binds strongly to several major histocompatibility complex (MHC) class II molecules on MBP-specific antigen-presenting cells, preventing MBP from stimulating these cells . It also has the ability to shift the immune system from a pro-inflammatory to an anti-inflammatory pattern .
Biochemical Pathways
Glatiramer acetate is believed to influence both innate and adaptive immune compartments. It promotes the expansion of GA-reactive T-helper 2 and regulatory T cells, and induces the release of neurotrophic factors . It also influences the AKT-GSK-3β-TNF-α-Nrf2 signaling pathway, which is associated with cardioprotective effects .
Pharmacokinetics
A large percentage of the drug is hydrolyzed locally after subcutaneous administration, and a small percentage of intact and partially hydrolyzed drug is presumed to enter lymphatic circulation .
Result of Action
Glatiramer acetate exhibits several immunomodulatory effects and reduces the relapse rate of relapsing-remitting multiple sclerosis (RRMS) by 30% . It has been shown to counteract the neurodegenerative course of disease by inducing neurogenesis at sites of experimental autoimmune encephalomyelitis-induced brain injury in mice .
Action Environment
The action of glatiramer acetate is influenced by the immune environment. It is thought to modify immune processes that are believed to be responsible for the pathogenesis of MS . The anti-inflammatory (M2) APCs induced following treatment with glatiramer acetate are responsible for the induction of anti-inflammatory T cells that contribute to its therapeutic benefit .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6)/t8-;5-;3-;2-/m0000/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOCGHYTXIINAI-XKUOMLDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182865 | |
| Record name | Glatiramer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism of action of glatiramer acetate has not been fully elucidated; however, it is thought to act by modifying immune processes involved in the pathogenesis of multiple sclerosis (MS). MS is characterized by damage to the myelin layer that covers nerve cells (demyelination) and axonal degeneration. Also, it has been suggested that the myelin basic protein (MBP), a myelin autoantigen, plays a role in the development of MS. Several mechanisms of action have been proposed. For instance, glatiramer acetate binds strongly to several major histocompatibility complex (MHC) class II molecules on MBP-specific antigen-presenting cells, preventing MBP from stimulating these cells. Glatiramer acetate also has the ability to shift the immune system from a pro-inflammatory to an anti-inflammatory pattern. It inhibits the secretion of pro-inflammatory cytokines (IL-2, IL-12, IFNγ, TNF) released by T helper 1 (Th1) cells, and induces T helper 2 (Th2) suppressor cells that are able to cross the blood-brain barrier and produce anti-inflammatory cytokines (IL-4, IL-5, IL-13, IL-10, TGF-β). It has also been suggested that glatiramer acetate induces the production of T-regulatory cells associated with the suppression of MS, such as CD4+, CD8+ and CD4+CD25+ cells. | |
| Record name | Glatiramer | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05259 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
CID 65370 | |
CAS RN |
28704-27-0 | |
| Record name | Glatiramer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28704-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glatiramer | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05259 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glatiramer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
>236°C | |
| Record name | Glatiramer | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05259 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




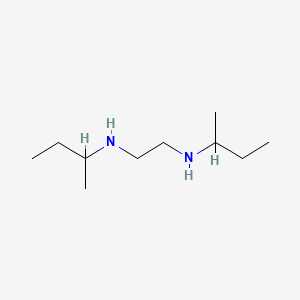
![[(2,3-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1596080.png)
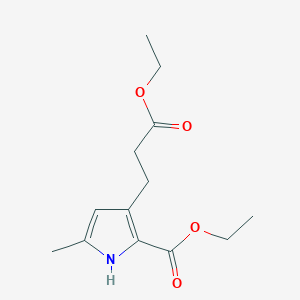


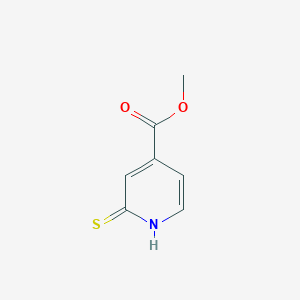
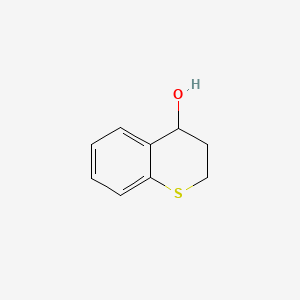
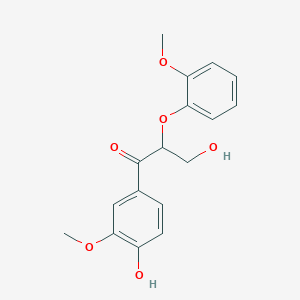
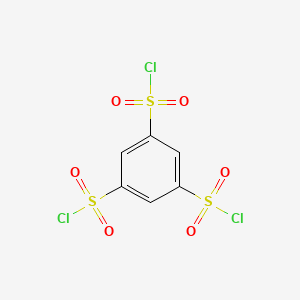
![2-Methylnaphtho[2,1-d]thiazole](/img/structure/B1596096.png)
![Propanenitrile, 3-[(2-aminoethyl)amino]-](/img/structure/B1596097.png)
